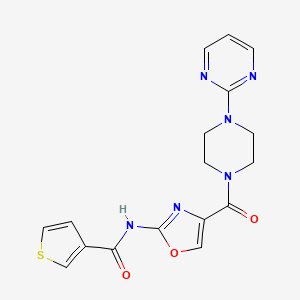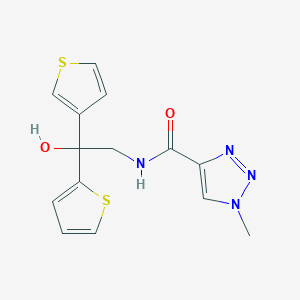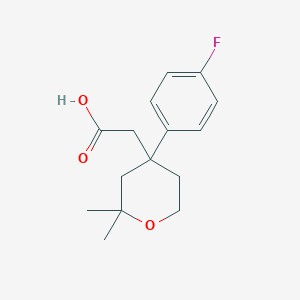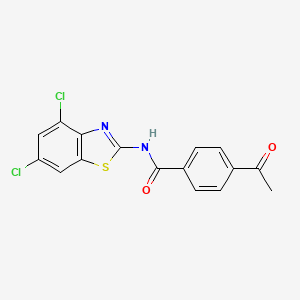![molecular formula C16H18N2O2 B2845781 4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile CAS No. 1436340-43-0](/img/structure/B2845781.png)
4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a morpholine ring and a cyclopropane ring, both of which are common structures in many biologically active compounds . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The cyclopropane ring is a three-membered carbon ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar structures often involves multistep reactions that construct the rings and attach the functional groups . For instance, the morpholine ring can be synthesized from diethylene glycol and ammonia under pressure .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a cyclopropane ring, and a nitrile group. The morpholine ring provides a polar, hydrophilic character due to the presence of the nitrogen and oxygen atoms, while the cyclopropane ring is nonpolar and hydrophobic .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile group and the nitrogen in the morpholine ring. Nitrile groups can undergo various reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar morpholine ring and the nitrile group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antiproliferative Activity : A study by Lu et al. (2021) synthesized a compound similar to "4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile", which exhibited significant inhibitory activity against some cancer cell lines. This suggests potential applications in cancer research and treatment.
Cyanation Reagents in Organic Synthesis : Döpp et al. (2002) studied dicyanomethylene compounds, which act as cyanation reagents on various N-aryl derivatives. These compounds, including those related to "this compound", can be used in the synthesis of complex organic molecules (Döpp, Jüschke, & Henkel, 2002).
Antimicrobial Activity : Elkholy and Morsy (2006) reported on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, which included compounds structurally similar to "this compound". These compounds demonstrated antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Synthesis and Reactivity in Organic Chemistry : Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, including morpholine. This research informs the synthesis and potential reactivity of compounds like "this compound" in organic chemistry (Kalogirou & Koutentis, 2014).
Photophysical Characterization : Chin et al. (2010) conducted a study on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which is structurally related to the compound . They focused on its synthesis, X-ray structure analysis, and photophysical characterization, revealing insights into its optical properties (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Chemosensor Development : Shally et al. (2020) developed novel chemosensors using morpholine derivatives for the selective identification of toxic Pd2+ ions. This research indicates the potential application of compounds like "this compound" in environmental monitoring and safety (Shally et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(2-methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-2-3-5-13(11)14-8-15(14)16(19)18-6-7-20-10-12(18)9-17/h2-5,12,14-15H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJYBXWNVQDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)
![(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2845706.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/no-structure.png)



![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)



